
(5-Bromofuran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromofuran-3-yl)methanol: is an organic compound with the molecular formula C5H5BrO2 It is a derivative of furan, a heterocyclic aromatic compound, where a bromine atom is substituted at the 5-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Furan: The synthesis of (5-Bromofuran-3-yl)methanol typically begins with the bromination of furan. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position of the furan ring.
Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group at the 3-position. This can be achieved through a formylation reaction followed by reduction. For instance, the formylation can be done using a Vilsmeier-Haack reagent, followed by reduction with sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Bromofuran-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (5-Bromofuran-3-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with sodium azide (NaN3) to form the corresponding azide.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN
Major Products Formed:
Oxidation: (5-Bromofuran-3-yl)carboxylic acid
Reduction: (5-Bromofuran-3-yl)methane
Substitution: (5-Azidofuran-3-yl)methanol
Scientific Research Applications
Chemistry:
Building Block: (5-Bromofuran-3-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules.
Ligand Synthesis: It is used in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: It is used in the development of biological probes for studying enzyme activities and metabolic pathways.
Industry:
Material Science: this compound is used in the synthesis of polymers and materials with specific properties.
Agrochemicals: It is used in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of (5-Bromofuran-3-yl)methanol depends on its application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (3-Bromofuran-2-yl)methanol
- (5-Bromofuran-2-yl)methanol
- (5-Chlorofuran-3-yl)methanol
Comparison:
- (3-Bromofuran-2-yl)methanol: This compound has the bromine atom at the 3-position and the hydroxymethyl group at the 2-position, leading to different reactivity and applications.
- (5-Bromofuran-2-yl)methanol: Similar to (5-Bromofuran-3-yl)methanol but with the hydroxymethyl group at the 2-position, affecting its chemical properties and potential uses.
- (5-Chlorofuran-3-yl)methanol: This compound has a chlorine atom instead of bromine, which can influence its reactivity and interactions in chemical and biological systems.
Uniqueness: this compound is unique due to the specific positioning of the bromine and hydroxymethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H5BrO2 |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
(5-bromofuran-3-yl)methanol |
InChI |
InChI=1S/C5H5BrO2/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |
InChI Key |
FZOKYEPVLCMZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



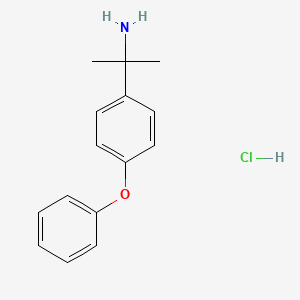
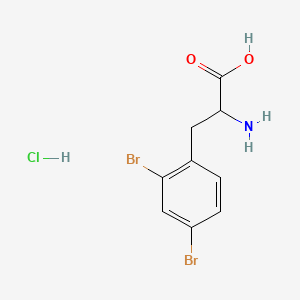
![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)

![(3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13641737.png)
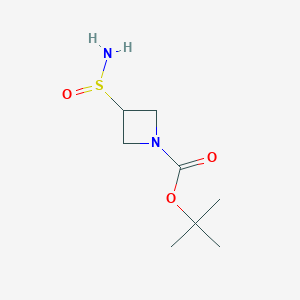
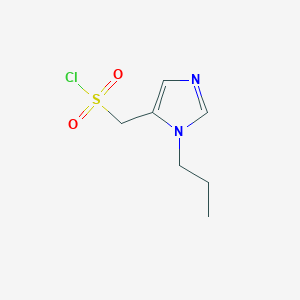
![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)
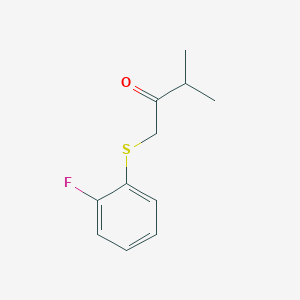
![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
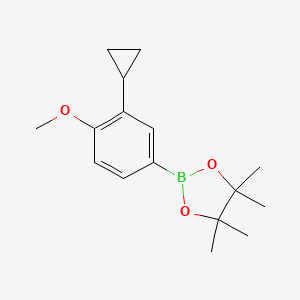
![2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)
